Cas no 10439-23-3 (4-Methylbenzenesulfinyl Chloride)

4-Methylbenzenesulfinyl Chloride (CAS 933-00-8) is an organosulfur compound widely used as a key intermediate in organic synthesis. Its sulfinyl chloride functional group makes it a versatile reagent for introducing sulfoxide moieties into target molecules, particularly in pharmaceutical and agrochemical applications. The compound exhibits high reactivity in nucleophilic substitution and oxidation reactions, enabling efficient synthesis of sulfoxides and sulfonamides. Its stability under controlled conditions ensures reliable handling in laboratory settings. The methyl substituent on the benzene ring enhances its solubility in common organic solvents, facilitating reaction workup. This reagent is particularly valued for its role in asymmetric synthesis and chiral auxiliary applications. Proper storage under inert atmosphere is recommended due to moisture sensitivity.
4-Methylbenzenesulfinyl Chloride structure
10439-23-3 structure
商品名:4-Methylbenzenesulfinyl Chloride
CAS番号:10439-23-3
MF:C7H7OSCl
メガワット:174.64788
CID:890849
PubChem ID:4190004

4-Methylbenzenesulfinyl Chloride 化学的及び物理的性質

名前と識別子

    • P-TOLUENESULFINYL CHLORIDE
    • 4-methylbenzenesulfinyl chloride
    • 4-methyl-benzenesulfinyl chloride
    • Benzenesulfinyl chloride,4-methyl-
    • p-Toluenesulphinyl chloride
    • DB-009806
    • DYYLCPSSSFWEEA-UHFFFAOYSA-N
    • EN300-116775
    • 4-Methylbenzene-1-sulfinic Chloride
    • 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester
    • SCHEMBL1898522
    • 4-methylbenzene-1-sulfinyl chloride
    • C14066
    • CS-0308352
    • AKOS006276472
    • DTXSID40400565
    • 10439-23-3
    • 4-methylbenzenesulfinylchloride
    • SY310207
    • MFCD01630822
    • 4-Methylbenzenesulfinyl Chloride
    • MDL: MFCD01630822
    • インチ: InChI=1S/C7H7ClOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3
    • InChIKey: DYYLCPSSSFWEEA-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)S(=O)Cl

計算された属性

  • せいみつぶんしりょう: 173.99100
  • どういたいしつりょう: 173.991
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 1.2645 (estimate)
  • ゆうかいてん: 57°C
  • PSA: 36.28000
  • LogP: 3.12210

4-Methylbenzenesulfinyl Chloride セキュリティ情報

4-Methylbenzenesulfinyl Chloride 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Methylbenzenesulfinyl Chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M299790-5g
4-Methylbenzenesulfinyl Chloride
10439-23-3
5g
865.00 2021-08-03
TRC
M299790-1g
4-Methylbenzenesulfinyl Chloride
10439-23-3
1g
290.00 2021-08-03
A2B Chem LLC
AE17934-5g
P-Toluenesulfinyl chloride
10439-23-3 95%
5g
$3088.00 2024-04-20
A2B Chem LLC
AE17934-2.5g
P-Toluenesulfinyl chloride
10439-23-3 95%
2.5g
$2098.00 2024-04-20
A2B Chem LLC
AE17934-250mg
P-Toluenesulfinyl chloride
10439-23-3 95%
250mg
$555.00 2024-04-20
Aaron
AR008ZBU-250mg
P-TOLUENESULFINYL CHLORIDE
10439-23-3 95%
250mg
$705.00 2023-12-16
Aaron
AR008ZBU-10g
P-TOLUENESULFINYL CHLORIDE
10439-23-3 95%
10g
$5937.00 2023-12-16
Aaron
AR008ZBU-2.5g
P-TOLUENESULFINYL CHLORIDE
10439-23-3 95%
2.5g
$2719.00 2023-12-16
Aaron
AR008ZBU-1g
P-TOLUENESULFINYL CHLORIDE
10439-23-3 95%
1g
$1399.00 2023-12-16
1PlusChem
1P008Z3I-5g
P-TOLUENESULFINYL CHLORIDE
10439-23-3 95%
5g
$3647.00 2023-12-26

4-Methylbenzenesulfinyl Chloride 合成方法

4-Methylbenzenesulfinyl Chloride 関連文献

4-Methylbenzenesulfinyl Chlorideに関する追加情報

4-Methylbenzenesulfinyl Chloride: A Comprehensive Overview

4-Methylbenzenesulfinyl Chloride, also known by its CAS number 10439-23-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, which belongs to the class of sulfinyl chlorides, is characterized by its unique structure and versatile reactivity. In recent years, advancements in synthetic methodologies and its applications in drug discovery have further highlighted its importance in modern chemistry.

The molecular structure of 4-Methylbenzenesulfinyl Chloride consists of a benzene ring substituted with a methyl group at the para position and a sulfinyl chloride group (-SOCl) attached to the benzene ring. This configuration imparts distinctive electronic properties to the molecule, making it highly reactive in various chemical transformations. The sulfinyl chloride group is particularly notable for its ability to act as an electrophilic center, facilitating nucleophilic substitutions and other reactions that are pivotal in organic synthesis.

Recent studies have explored the synthesis of 4-Methylbenzenesulfinyl Chloride through innovative routes, including the use of transition metal catalysts and microwave-assisted techniques. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in complex molecule construction. For instance, researchers have employed this compound as a key intermediate in the synthesis of bioactive molecules, such as kinase inhibitors and GPCR modulators, which hold promise in therapeutic development.

In terms of chemical reactivity, 4-Methylbenzenesulfinyl Chloride exhibits remarkable versatility. It can undergo nucleophilic aromatic substitution, where the sulfinyl chloride group acts as an excellent leaving group. This property has been exploited in the construction of heterocyclic compounds, which are integral to many pharmaceutical agents. Additionally, the compound can participate in coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, further expanding its utility in organic synthesis.

The application of 4-Methylbenzenesulfinyl Chloride extends beyond traditional organic synthesis. Recent research has demonstrated its potential in materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable sulfonamide linkages has made it a valuable building block for creating high-performance materials with tailored properties.

In conclusion, 4-Methylbenzenesulfinyl Chloride, with its unique structure and reactivity, continues to be a focal point in chemical research. Its role as a versatile intermediate in drug discovery and materials science underscores its significance in advancing modern chemistry. As research progresses, new applications and synthetic strategies for this compound are expected to emerge, further solidifying its position as an essential tool in the chemist's arsenal.

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Amadis Chemical Company Limited
(CAS:10439-23-3)4-Methylbenzenesulfinyl Chloride
A800974
清らかである:99%
はかる:250mg
価格 ($):507.0